Rivastigmine D6 Tartrate is a labelled impurity of Rivastigmine. Rivastigmine is a parasympathomimetic or cholinergic drug for the treatment of dementia.
Rivastigmine D6
CAS No.:
Cat. No.: VC0196495
Molecular Formula: C18H28N2O8
Molecular Weight: 406.5 g/mol
Purity: 98% HPLC
* For research use only. Not for human or veterinary use.

Molecular Formula | C18H28N2O8 |
---|---|
Molecular Weight | 406.5 g/mol |
IUPAC Name | [3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |
Standard InChI | InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3; |
Standard InChI Key | GWHQHAUAXRMMOT-XVXYZIQCSA-N |
Isomeric SMILES | [2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)OC(=O)N(C)CC)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Chemical Properties and Structure
Molecular Characteristics
Rivastigmine D6 exhibits distinctive chemical properties that are essential for its application in pharmaceutical research. The compound is available in various salt forms, with the tartrate salt being the most commonly referenced in scientific literature.
Property | Rivastigmine D6 | Rivastigmine D6 Tartrate |
---|---|---|
CAS Number | 194930-00-2 | 194930-00-2 |
Molecular Formula | C14H16D6N2O3 | C18H22D6N2O8 |
Molecular Weight | 272.37 g/mol | 406.46 g/mol |
Chemical Name | [3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate | [3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid |
Physical State | Solid | White to beige powder |
The molecular structure features a phenyl ring with a carbamate group and a chiral center at the ethyl position bearing the deuterated dimethylamino group. The tartrate salt includes the (2R,3R)-2,3-dihydroxybutanedioic acid component .
Synonyms and Identifiers
Several alternative names and identifiers are associated with Rivastigmine D6, reflecting its various representations in chemical databases and commercial catalogs:
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Rivastigmine D6
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(S)-Rivastigmine D6 tartrate
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Rivastigmine-d6 (tartrate)
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[3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate
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3-[(1S)-1-[bis(D3)methylamino]ethyl]phenyl N-ethyl-N-methylcarbamate
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N-Ethyl-N-methylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester N-Oxide-d6
Analytical Applications
Use as Internal Standard
The primary application of Rivastigmine D6 is as an internal standard for the quantitative determination of rivastigmine in biological samples. The compound's deuteration pattern creates a mass spectral signature that is distinguishable from the non-deuterated rivastigmine while maintaining nearly identical chromatographic properties .
This characteristic makes Rivastigmine D6 particularly valuable in analytical methods employing mass spectrometry, where the deuterated internal standard compensates for variations in sample preparation, injection, and instrument response, enhancing the accuracy and precision of quantitative measurements.
Mass Spectrometric Detection
In gas chromatography-mass spectrometry (GC-MS) analysis, Rivastigmine D6 exhibits distinctive fragmentation patterns that facilitate its use as an internal standard. When analyzed using electron ionization (EI) and selected ion monitoring (SIM), Rivastigmine is detected at m/z 235, while Rivastigmine-d6 is detected at m/z 241. This mass difference of 6 units corresponds directly to the six deuterium atoms incorporated into the molecule .
A validated GC-MS method for the quantitation of rivastigmine in human plasma demonstrates excellent analytical performance when using Rivastigmine D6 as the internal standard:
Parameter | Value |
---|---|
Limit of Quantification (LOQ) | 0.2 ng/ml |
Linear Range | 0.2 - 20 ng/ml |
Precision (CV%) | < 20% |
Accuracy Bias (QC samples) | < 10% |
Extraction Method | Liquid-liquid extraction (LLE) |
Injection Volume | 5 μl |
Analysis Mode | EI ionization, SIM mode |
Cycle Time | 11 minutes |
This analytical method provides sufficient sensitivity and reliability for pharmacokinetic studies of rivastigmine in human subjects .
Pharmacokinetic Applications
Clinical Research Support
Rivastigmine D6 has been instrumental in pharmacokinetic studies of rivastigmine, providing a reliable internal standard for quantitative analysis. In a clinical trial conducted at the Tel Aviv Sorasky Medical Center, the pharmacokinetic profile of rivastigmine was evaluated in 14 healthy male volunteers who received either placebo, 1.5 mg, or 3 mg rivastigmine for 5 consecutive administrations at 12-hour intervals in a crossover, double-blind design .
Blood samples were collected and analyzed using the GC-MS method with Rivastigmine D6 as the internal standard. The study yielded valuable pharmacokinetic data:
Pharmacokinetic Parameter | Observation |
---|---|
Maximum Plasma Concentration Time | Between 0.5 and 2 hours |
Clearance Time | 6-8 hours |
Accumulation | No significant build-up observed |
Sampling Schedule | After first and fifth drug administration |
This study exemplifies the critical role of Rivastigmine D6 in generating reliable pharmacokinetic data for rivastigmine, contributing to our understanding of its absorption, distribution, and elimination characteristics .
Comparison with Non-Deuterated Rivastigmine
Structural and Chemical Similarities
Rivastigmine D6 maintains the essential structural features of the parent compound rivastigmine, preserving the pharmacophore responsible for cholinesterase inhibition. The primary distinction lies in the replacement of six hydrogen atoms with deuterium in the dimethylamino group.
Pharmacological Properties
While Rivastigmine D6 is primarily used as an analytical standard rather than a therapeutic agent, the parent compound rivastigmine exhibits significant pharmacological activity as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Parameter | Rivastigmine | Rivastigmine D6 |
---|---|---|
AChE Inhibition IC50 | 4.15 μM | Similar to rivastigmine (used as analytical standard) |
BChE Inhibition IC50 | 0.037 μM | Similar to rivastigmine (used as analytical standard) |
Blood-Brain Barrier Penetration | High | Similar to rivastigmine |
Selectivity | Brain-selective cholinesterase inhibitor | Similar to rivastigmine |
Primary Use | Therapeutic agent for Alzheimer's and Parkinson's diseases | Analytical standard for quantification |
The parent compound rivastigmine demonstrates a preferential inhibition of the G1 enzyme in the hippocampus and cortex, contributing to its efficacy in treating neurodegenerative disorders .
Supplier | Catalog Number | Form | Storage Recommendation |
---|---|---|---|
BioCat GmbH | T13446-1mg-TM | Solid | Not specified |
VIVAN Life Sciences | VLCS-01485 | Not specified | Not specified |
Cayman Chemical | CY25633-500 | Not specified | Not specified |
Commercial preparations of Rivastigmine D6 are typically provided with certificates of analysis confirming identity, purity, and concentration, ensuring reliability for analytical applications .
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